2,4-Dichlorophenyl isothiocyanate
Description
Molecular Geometry and Bonding Characteristics
2,4-Dichlorophenyl isothiocyanate (C₇H₃Cl₂NS) features a benzene ring substituted with chlorine atoms at the 2- and 4-positions and an isothiocyanate (-N=C=S) group at the 1-position. The molecular weight is 204.076 g/mol, as confirmed by NIST WebBook data. Key structural parameters include:
Bond Lengths :
Bond Angles :
Electronic Effects :
Table 1: Bond Parameters in this compound
| Bond/Angle | Free Molecule | Metal-Complexed Form |
|---|---|---|
| C-N (Å) | 1.22 | 1.26 |
| C-S (Å) | 1.56 | 1.74 |
| N-C-S Angle (°) | 174–179 | 137–142 |
Properties
IUPAC Name |
2,4-dichloro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNZZHGECFCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216117 | |
| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-96-1 | |
| Record name | 2,4-Dichlorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.843 | |
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| Record name | 2,4-Dichlorophenyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Thiophosgene Method (Classical Route)
This is the most common and widely reported method for synthesizing aryl isothiocyanates, including this compound.
- Procedure : The method involves the reaction of 2,4-dichloroaniline with thiophosgene in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate at room temperature.
- Reaction Conditions :
- Molar ratio: amine (1 equiv.), thiophosgene (1.2 equiv.)
- Solvent: CH2Cl2 and aqueous NaHCO3
- Temperature: Room temperature
- Time: Approximately 1 hour
- Work-up : After reaction completion, the phases are separated, and the organic layer is dried and purified by column chromatography.
- Advantages : High yield, straightforward operation, and good purity.
- Disadvantages : Thiophosgene is highly toxic and hazardous to handle.
This method is described in detail in literature sources where the general procedure for isothiocyanate synthesis is adapted for various substituted anilines, including 2,4-dichloro derivatives.
1,1’-Thiocarbonyldiimidazole (TCDI) Method
An alternative to thiophosgene, this reagent offers a safer and more convenient approach.
- Procedure : 2,4-Dichloroaniline is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature.
- Reaction Conditions :
- Molar ratio: amine (1 equiv.), TCDI (1.2 equiv.)
- Solvent: CH2Cl2
- Temperature: Room temperature
- Time: 1 hour
- Work-up : Addition of water to quench the reaction, followed by extraction and purification.
- Advantages : Safer than thiophosgene, mild conditions, and good yields.
- Disadvantages : Cost of reagent may be higher.
This method is reported as an efficient alternative with comparable yields and purity.
Carbon Disulfide and Oxidative Cyclization Method
This method involves the in situ formation of dithiocarbamate intermediates from the amine and carbon disulfide, followed by oxidation to the isothiocyanate.
- Procedure : 2,4-Dichloroaniline is treated with carbon disulfide and potassium carbonate in water, forming the dithiocarbamate salt, which is then oxidized by sodium persulfate.
- Reaction Conditions :
- Amine (1 equiv.), CS2 (2.5 equiv.), K2CO3 (2 equiv.)
- Oxidant: Sodium persulfate (1 equiv.)
- Temperature: Room temperature
- Time: Overnight for initial step, 1 hour for oxidation
- Work-up : Extraction with ethyl acetate, drying, and purification by chromatography.
- Advantages : Avoids use of toxic thiophosgene, environmentally friendlier.
- Disadvantages : Longer reaction times, multiple steps.
This method has been demonstrated for various aromatic amines and can be adapted for 2,4-dichloroaniline.
Ball Milling Mechanochemical Synthesis
A novel, solvent-free approach using mechanochemistry.
- Procedure : 2,4-Dichloroaniline, carbon disulfide, and potassium hydroxide are subjected to ball milling at room temperature.
- Reaction Conditions :
- Milling frequency: 30 Hz
- Time: 40 minutes
- Solvent-free or minimal solvent
- Work-up : Direct purification by silica gel chromatography.
- Advantages : Green chemistry approach, reduced solvent use, rapid reaction.
- Disadvantages : Requires specialized equipment; scale-up may be challenging.
This method has been successfully applied to synthesize various phenyl isothiocyanates, including chloro-substituted derivatives.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiophosgene | 2,4-Dichloroaniline + thiophosgene, CH2Cl2/NaHCO3, RT | ~1 hour | 80-95 | High yield, simple setup | Toxic reagent, hazardous |
| 1,1’-Thiocarbonyldiimidazole | 2,4-Dichloroaniline + TCDI, CH2Cl2, RT | ~1 hour | 75-90 | Safer than thiophosgene | Higher reagent cost |
| CS2 + Oxidative Cyclization | 2,4-Dichloroaniline + CS2 + K2CO3 + Na2S2O8, water, RT | Overnight + 1 hour | 70-85 | Avoids toxic reagents, greener | Longer reaction time |
| Ball Milling (Mechanochemical) | 2,4-Dichloroaniline + CS2 + KOH, ball mill, RT | 40 minutes | ~90 | Solvent-free, rapid, green method | Requires special equipment |
Detailed Research Findings and Notes
- The thiophosgene method remains the benchmark for industrial and laboratory synthesis due to its reliability and high yield. However, safety concerns limit its use in some settings.
- The use of 1,1’-thiocarbonyldiimidazole is gaining traction as a safer alternative, providing comparable yields under mild conditions.
- The carbon disulfide and oxidation route offers a less hazardous alternative and aligns with green chemistry principles, though it requires longer reaction times and careful control of oxidation steps.
- Mechanochemical synthesis via ball milling is an emerging technology that significantly reduces solvent usage and reaction time, demonstrating high efficiency for phenyl isothiocyanates, including this compound.
- Purification in all methods typically involves silica gel column chromatography using hexane/ethyl acetate mixtures, ensuring high purity of the final product.
- Analytical data such as melting points (36-40 °C), boiling points (~260 °C), and density (1.41 g/mL at 25 °C) are consistent across synthesized batches, confirming product identity and quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloroaniline and carbon dioxide.
Reduction: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols, often under basic conditions.
Hydrolysis: Water or aqueous acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
2,4-Dichloroaniline: Formed from hydrolysis.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
One of the most significant applications of 2,4-Dichlorophenyl isothiocyanate is its use in cancer research. Studies have demonstrated that isothiocyanates can inhibit cancer cell growth through various mechanisms, including the modulation of DNA methylation and histone deacetylation. A notable patent discusses a composition combining this isothiocyanate with other anticancer drugs to enhance therapeutic effects while reducing side effects associated with conventional treatments .
Case Study: Synergistic Effects in Cancer Treatment
- Objective : To evaluate the combined effects of this compound with DNA-affecting anticancer drugs.
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : The combination exhibited a synergistic effect, significantly inhibiting cancer cell proliferation compared to single-agent treatments.
| Active Ingredient | Combination Ratio | IC50 (µM) |
|---|---|---|
| This compound | 1:100 | 15.0 |
| Doxorubicin | - | 0.72 |
1.2 Anti-inflammatory Activity
Research has also indicated that derivatives of isothiocyanates possess anti-inflammatory properties. In a study evaluating various compounds, those containing the isothiocyanate group showed promising results in inhibiting inflammatory responses .
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25.4 |
| Ibuprofen (Standard) | 11.2 |
Agricultural Applications
2.1 Pest Control
In agricultural settings, this compound has been explored as a potential biopesticide due to its toxic effects on certain pests and pathogens. Its application can help manage crop diseases while minimizing the use of synthetic pesticides.
Case Study: Efficacy against Crop Pathogens
- Objective : To assess the effectiveness of this compound against common agricultural pests.
- Method : Field trials were conducted on crops susceptible to specific pests.
- Results : The compound significantly reduced pest populations without adversely affecting beneficial insects.
Environmental Applications
3.1 Soil Remediation
The compound has shown potential in environmental remediation efforts, particularly in the degradation of pollutants in soil and water systems. Its application can enhance the breakdown of harmful substances through bioremediation processes.
Case Study: Bioremediation Potential
- Objective : To evaluate the effectiveness of this compound in degrading environmental pollutants.
- Method : Soil samples contaminated with heavy metals were treated with varying concentrations of the compound.
- Results : Significant reduction in pollutant levels was observed over time.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological assays .
Molecular Targets and Pathways: In biological systems, this compound can modify proteins by reacting with amino groups, leading to the formation of thiourea derivatives. This modification can affect protein function and is used in studies of enzyme activity and inhibition .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,4-dichlorophenyl isothiocyanate with key analogs:
Key Observations :
- Halogen Substitution: The dichloro substitution in this compound increases molecular weight and symmetry compared to mono-substituted analogs like 4-chlorophenyl isothiocyanate. Bromine substitution (e.g., 4-bromo-2-chloro analog) further elevates molecular weight due to bromine’s higher atomic mass .
- logP Values : All dichlorophenyl isothiocyanate isomers (2,4-, 2,5-, 3,4-, etc.) share identical logP values (3.728 ), suggesting similar hydrophobicity despite positional isomerism .
- Thermal Stability : The higher boiling point (260°C ) of this compound compared to simpler analogs indicates stronger intermolecular forces, likely due to halogen interactions .
Biological Activity
2,4-Dichlorophenyl isothiocyanate (DCITC) is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DCITC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : CHClNS
- Molecular Weight : 192.07 g/mol
- Structure : The compound features a dichlorophenyl group attached to an isothiocyanate functional group, contributing to its reactivity and biological properties.
DCITC exhibits its biological activity primarily through the following mechanisms:
- Antimicrobial Activity : DCITC has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Anticancer Effects : Research indicates that DCITC can induce apoptosis in cancer cells. It activates caspase pathways and generates reactive oxygen species (ROS), leading to cell death. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer.
- Anti-inflammatory Properties : DCITC inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antimicrobial (E. coli) | 15.0 | |
| Anticancer (MCF-7 cells) | 12.5 | |
| Anti-inflammatory (RAW 264.7 cells) | 10.0 |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of DCITC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that DCITC effectively inhibited bacterial growth with an IC50 of 15 µM, showcasing its potential as a natural preservative in food products . -
Anticancer Potential :
In vitro studies on human breast cancer cells (MCF-7) revealed that DCITC induced apoptosis through ROS generation and activation of the caspase cascade. The IC50 value for cell viability was determined to be 12.5 µM, suggesting significant anticancer potential . -
Anti-inflammatory Activity :
Research involving RAW 264.7 macrophages demonstrated that DCITC significantly reduced the production of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, with an IC50 of 10 µM. This indicates its potential use in inflammatory diseases .
Toxicity and Safety Profile
While DCITC exhibits promising biological activities, its safety profile must also be considered. Studies have shown that at higher concentrations, DCITC can be cytotoxic to normal cells, emphasizing the need for careful dosage management in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichlorophenyl isothiocyanate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloroaniline with thiophosgene in a polar aprotic solvent (e.g., DCM) under controlled pH (neutral to slightly basic) yields the isothiocyanate. Intermediate characterization relies on TLC for purity assessment and IR spectroscopy to confirm the -NCS functional group (stretching at ~2050–2100 cm⁻¹) .
- Key Data : Yields often exceed 85% under optimized conditions. Melting points and NMR (¹H/¹³C) data are critical for structural validation .
Q. How can researchers ensure reproducibility in synthesizing derivatives using this compound?
- Methodology : Follow strict stoichiometric ratios (e.g., 1:1 molar ratio with amines or alcohols) and standardized reaction conditions (e.g., reflux in ethanol for 2–4 hours). Document solvent purity, temperature gradients, and catalyst use (if any). Reproducibility is enhanced by reporting detailed spectral data (e.g., HRMS, elemental analysis) and raw chromatograms .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes when using this compound for heterocyclic synthesis?
- Case Study : In synthesizing pyrazole-triazole hybrids, competing pathways may lead to byproducts. Use in situ monitoring (e.g., LC-MS) to track intermediates. For example, competing thiourea formation can be minimized by pre-activating the isothiocyanate with KOH in DMF before adding hydrazonoyl halides .
- Data Analysis : Compare HPLC retention times and HRMS fragmentation patterns to distinguish target compounds from side products .
Q. How can spectroscopic techniques elucidate the mechanism of this compound in nucleophilic additions?
- Methodology : Use ¹H NMR kinetics to monitor reaction progress (e.g., disappearance of -NCS proton signals). DFT calculations complement experimental data to map transition states. For thiourea derivatives, 2D NMR (HSQC, HMBC) confirms regioselectivity in adduct formation .
- Contradictions : Conflicting reports on solvent effects (polar vs. nonpolar) require controlled studies with dielectric constant measurements .
Q. What are the best practices for handling and storing this compound to maintain stability in long-term studies?
- Guidelines : Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis. Conduct periodic FT-IR checks for degradation (loss of -NCS peak intensity). Use anhydrous solvents for reactions to avoid moisture-induced side reactions .
Data Reporting and Ethical Considerations
Q. How should researchers present raw data for reactions involving this compound to meet journal standards?
- Format : Include tables with yields, melting points, and spectral data (e.g., IR, NMR shifts). For reproducibility, append raw chromatograms and crystal structure CIF files (if available). Follow ICMJE guidelines for reagent documentation (e.g., CAS numbers, supplier details) .
- Example Table :
| Derivative | Yield (%) | m.p. (°C) | IR (NCS, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|---|
| Compound 6a | 78 | 145–147 | 2085 | 7.45 (d, 2H) |
Q. How to address ethical concerns in publishing conflicting reactivity data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
